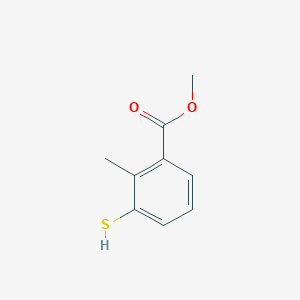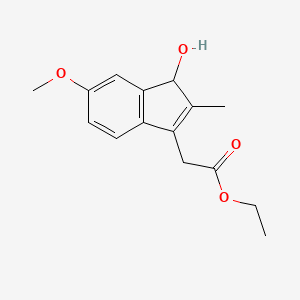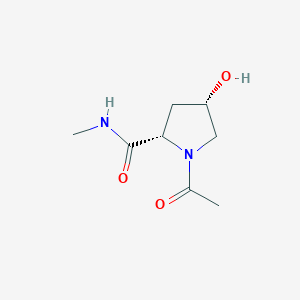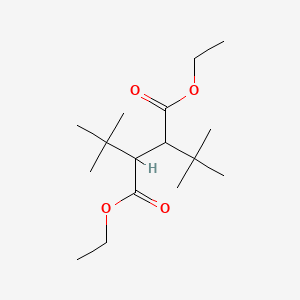
Undecanal, 2-ethenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanal, 2-ethenyl-2-methyl-, also known as 2-Methylundecanal, is an organic compound with the molecular formula C12H24O. It is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is naturally found in kumquat peel oil and has a distinctive herbaceous, orange, and ambergris-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of 2-Methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetateThe glycidate then undergoes saponification followed by decarboxylation .
Another industrial synthesis method begins with the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to give 2-Methylundecanal. The resulting solution is over 50% 2-methyleneundecanal, which is then separated from by-products using fractional distillation .
Industrial Production Methods
In industrial settings, the required undecanal in the first step is generated from 1-decene by hydroformylation. This process involves the reaction of 1-decene with hydrogen and carbon monoxide to produce undecanal .
Chemical Reactions Analysis
Types of Reactions
2-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
Scientific Research Applications
2-Methylundecanal is used in various scientific research applications, including:
Chemistry: It is used as a fragrance component in soaps, detergents, and perfumes due to its pleasant odor.
Biology: It is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organic compounds and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 2-Methylundecanal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a signal transduction pathway that leads to the perception of its distinctive smell .
Comparison with Similar Compounds
Similar Compounds
- Hexyl cinnamaldehyde
- Isobutyraldehyde
- Lilial
Comparison
2-Methylundecanal is unique due to its distinctive odor profile, which includes herbaceous, orange, and ambergris-like notes. At high dilution, it has a flavor similar to honey and nuts . This makes it particularly valuable in the fragrance and flavor industries compared to other similar compounds.
Properties
CAS No. |
185745-88-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-ethenyl-2-methylundecanal |
InChI |
InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-14(3,5-2)13-15/h5,13H,2,4,6-12H2,1,3H3 |
InChI Key |
QBRGSOQSKBQMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)




![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)

